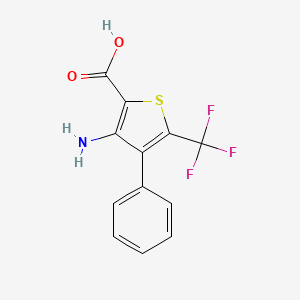

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a phenyl group, and a trifluoromethyl group

Mecanismo De Acción

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with various targets, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biological processes, suggesting they may affect multiple pathways .

Result of Action

Thiophene derivatives are known to have various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene derivatives . Another approach involves the direct metallation of thiophene-2-carboxylic acid followed by reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its efficiency and the availability of starting materials.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Comparación Con Compuestos Similares

Similar Compounds

3-fluorothiophene-2-carboxylic acid: Similar in structure but with a fluorine atom instead of an amino group.

4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid: Lacks the amino group but retains the phenyl and trifluoromethyl substitutions.

Uniqueness

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS No. 849066-52-0) is a thiophene derivative with a complex structure that includes a trifluoromethyl group, which is known for enhancing biological activity in various compounds. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₈F₃NO₂S

- Molecular Weight : 287.26 g/mol

- IUPAC Name : this compound

- SMILES Notation : NC1=C(SC(=C1C1=CC=CC=C1)C(F)(F)F)C(O)=O

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Activity

Thiophene-based compounds have been recognized for their anti-inflammatory properties. Research indicates that derivatives like this compound may inhibit inflammatory pathways by modulating the expression of pro-inflammatory cytokines and enzymes.

-

Inhibition of COX and LOX Enzymes :

- Studies have shown that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process. The presence of trifluoromethyl and amino groups may enhance this inhibitory effect.

- For instance, related compounds have demonstrated IC₅₀ values ranging from 6.0 µM to 29.2 µM against 5-lipoxygenase (5-LOX), suggesting a promising avenue for further exploration in this context .

- Gene Expression Modulation :

Study on Thiophene Derivatives

A study published in MDPI highlighted the anti-inflammatory effects of various thiophene derivatives, including the compound . The research utilized in vitro assays to evaluate the compound's effectiveness at different concentrations:

- Concentration : 100 µg/mL

- Effect : Approximately 57% inhibition of 5-LOX was observed, indicating significant anti-inflammatory potential .

Comparative Analysis with Other Anti-inflammatory Agents

A comparative study assessed the efficacy of thiophene derivatives against standard anti-inflammatory drugs such as indomethacin:

| Compound | Dosage (mg/kg) | % Inhibition |

|---|---|---|

| Thiophene Derivative | 50 | 58.46% |

| Indomethacin | 50 | 47.73% |

This table illustrates that certain thiophene derivatives may provide superior anti-inflammatory effects compared to traditional treatments .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : By inhibiting COX and LOX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Cytokine Regulation : It modulates gene expression related to inflammation, decreasing levels of cytokines involved in inflammatory pathways.

- Cell Signaling Interference : The compound potentially interferes with key signaling pathways (e.g., NF-ĸB), which are activated during inflammatory responses.

Propiedades

IUPAC Name |

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7(6-4-2-1-3-5-6)8(16)9(19-10)11(17)18/h1-5H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFFXVCOJJGNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372366 |

Source

|

| Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849066-52-0 |

Source

|

| Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.